An In-Depth Technical Guide to Blonanserin Dioxide: Physicochemical Properties, Synthesis, and Analytical Methodologies
An In-Depth Technical Guide to Blonanserin Dioxide: Physicochemical Properties, Synthesis, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Blonanserin Dioxide (CAS: 2243797-97-7), a key derivative and potential impurity of the atypical antipsychotic agent, Blonanserin. This document delves into the known chemical and physical properties of Blonanserin Dioxide, contextualized by the extensive data available for the parent compound. It explores the probable synthetic and metabolic pathways leading to its formation, with a particular focus on the oxidation of the piperazine moiety. Furthermore, this guide offers detailed, field-proven analytical methodologies for the detection, separation, and quantification of Blonanserin and its oxidized derivatives, including Blonanserin Dioxide. The content is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively manage and control this compound in drug development and manufacturing processes.
Introduction: The Context of Blonanserin
Blonanserin is a second-generation antipsychotic medication primarily utilized for the treatment of schizophrenia.[1] Developed by Dainippon Sumitomo Pharma, it has seen significant clinical use in Japan and South Korea.[1] Its therapeutic efficacy is attributed to its unique dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] This mechanism of action is effective in managing both the positive and negative symptoms of schizophrenia, with a generally favorable side-effect profile compared to older antipsychotics.[1]
The chemical structure of Blonanserin features a piperazine ring, which is a common site for metabolic modification and chemical degradation.[2] One of the key transformation pathways for piperazine-containing compounds is N-oxidation, which can lead to the formation of mono-N-oxides and di-N-oxides.[2] Blonanserin Dioxide, also known as Blonanserin N,N-Dioxide, is the result of oxidation at both nitrogen atoms of the piperazine ring.[3] Understanding the properties and formation of this dioxide derivative is crucial for ensuring the purity, stability, and safety of Blonanserin as a pharmaceutical product.[4]
Physicochemical Properties of Blonanserin and its Dioxide Derivative
While specific experimental data for Blonanserin Dioxide is limited, its properties can be inferred from the well-characterized parent compound, Blonanserin, and the general effects of N-oxidation on drug molecules. The introduction of N-oxide functionalities typically increases the polarity and water solubility of a compound, while potentially altering its basicity and membrane permeability.[5]
Table 1: Physicochemical Properties of Blonanserin and Blonanserin Dioxide
| Property | Blonanserin | Blonanserin Dioxide | Reference(s) |
| CAS Number | 132810-10-7 | 2243797-97-7; 142838-82-2 | [3] |
| Molecular Formula | C23H30FN3 | C23H30FN3O2 | [3] |
| Molecular Weight | 367.51 g/mol | 399.51 g/mol | [3] |
| IUPAC Name | 2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | 1-ethyl-4-(4-(4-fluorophenyl)-1-oxido-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)piperazine 1-oxide | [3] |
| Predicted Solubility | DMSO: ≥10mg/mL | Expected to have higher aqueous solubility than Blonanserin. | [5] |
| Predicted pKa | 7.66 ± 0.10 | N-oxides are generally weaker bases than their parent amines. | [6] |
Synthesis and Formation of Blonanserin Dioxide
Blonanserin Dioxide is primarily considered a product of oxidation, which can occur during the synthesis of Blonanserin, upon storage, or through metabolic processes in vivo.[2][4][7]
Formation as a Synthetic Impurity
Metabolic Pathway
In vivo, Blonanserin is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[2] The metabolic pathways include hydroxylation of the cyclooctane ring, N-deethylation of the piperazine ring, and N-oxidation of the piperazine ring.[2] The formation of Blonanserin Dioxide would be a consequence of sequential N-oxidation at both nitrogen atoms of the piperazine moiety.
Caption: Metabolic pathway of Blonanserin to Blonanserin Dioxide.
Putative Mechanism of Action
The pharmacological activity of Blonanserin Dioxide has not been extensively characterized. However, it is common for N-oxides of piperazine-containing drugs to exhibit significantly reduced or no in vitro activity at the target receptors of the parent compound.[9] Upon oral administration, N-oxides can act as prodrugs, being rapidly converted back to the active parent compound in the body.[9]
Therefore, it is hypothesized that Blonanserin Dioxide itself would have a significantly lower affinity for dopamine D2 and serotonin 5-HT2A receptors compared to Blonanserin. Any observed in vivo effects would likely be due to its reduction back to the parent drug.
Caption: Postulated comparative mechanism of action.
Experimental Protocols: Analytical Methodologies
The detection and quantification of Blonanserin and its oxidized impurities are crucial for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
This method is suitable for the determination of Blonanserin in bulk drug and pharmaceutical formulations and can be adapted to detect oxidized impurities.
-
Instrumentation: HPLC system with a UV-Visible detector.
-
Column: C18 column (e.g., 250 x 4.0 mm, 5 µm).[7]
-
Mobile Phase: A mixture of phosphate buffer, acetonitrile, and methanol (e.g., in a ratio of 40:40:20) with the pH adjusted to 4 with orthophosphoric acid.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 237 nm.[7]
-
Injection Volume: 20 µL.[7]
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Prepare a standard solution of Blonanserin working reference standard (WRS) at a known concentration (e.g., 20 mg in 50 mL of mobile phase, followed by serial dilution).[7]
-
Prepare the sample solution by dissolving the Blonanserin-containing material in the mobile phase to a similar concentration as the standard.
-
Inject the standard and sample solutions into the HPLC system.
-
The retention time for Blonanserin is expected to be around 9.8 minutes under these conditions.[7] Blonanserin Dioxide, being more polar, would be expected to have a shorter retention time.
-
Caption: General workflow for HPLC analysis of Blonanserin.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis
This highly sensitive and selective method is ideal for quantifying Blonanserin and its metabolites, including N-oxides, in biological matrices such as plasma and urine.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.[10]
-
Column: C18 column (e.g., Agilent Eclipse Plus C18, 4.6 × 100 mm, 3.5 µm).[10]
-
Mobile Phase:
-
Flow Rate: 0.5 mL/min.[10]
-
Ionization Mode: Positive electrospray ionization (ESI+).[10]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Blonanserin: m/z 368.10 → 296.90.[10]
-
Postulated MRM Transition for Blonanserin N-Oxide: m/z 384.2 → [fragment ion].
-
Postulated MRM Transition for Blonanserin Dioxide: m/z 400.2 → [fragment ion].
-
-
Sample Preparation (Plasma):
-
Protein precipitation is a common and effective method.
-
To a plasma sample, add a precipitating agent such as acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further processed.
-
Conclusion
Blonanserin Dioxide is an important derivative of the antipsychotic drug Blonanserin, arising from the oxidation of its piperazine ring. While direct experimental data on its physicochemical and pharmacological properties are scarce, a strong understanding can be built upon the extensive knowledge of the parent compound and the general principles of N-oxide chemistry. For drug development and manufacturing, the control of Blonanserin Dioxide as a potential impurity is paramount. The analytical methods outlined in this guide provide a robust framework for its detection and quantification. Further research into the specific biological activities and toxicological profile of Blonanserin Dioxide is warranted to fully comprehend its impact on the safety and efficacy of Blonanserin therapy.
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International Journal of Pharmaceutical Research and Applications. Development of Analytical Method for the Validation of Blonanserin Tablet. (2023-10-05). [Link]
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ResearchGate. (PDF) A NEW STABILITY INDICATING QUANTITATIVE RP-HPLC METHOD FOR BLONANSERIN-A NOVEL ANTIPSYCHOTIC AGENT. [Link]
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